![molecular formula C16H13Cl2N3OS B2917745 3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 691866-95-2](/img/structure/B2917745.png)
3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
説明
3-Amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound belonging to the thieno[2,3-b]pyridine class, characterized by a fused thiophene-pyridine ring system. Its molecular formula is C₁₇H₁₃Cl₂N₃OS, with a molecular weight of 394.27 g/mol . The compound features a 2,4-dichlorophenyl carboxamide group at position 2, amino and methyl substituents at positions 3, 4, and 6, respectively. This scaffold is notable for its versatility in medicinal chemistry, particularly in targeting allosteric binding sites of G protein-coupled receptors (GPCRs) such as muscarinic acetylcholine receptors (mAChRs) .
Structural studies confirm its planar aromatic core, stabilized by intramolecular hydrogen bonding between the amino group and the carbonyl oxygen . Its physicochemical properties, including moderate solubility in polar organic solvents and thermal stability (melting point <250°C), make it suitable for pharmacological screening .
特性
IUPAC Name |
3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3OS/c1-7-5-8(2)20-16-12(7)13(19)14(23-16)15(22)21-11-4-3-9(17)6-10(11)18/h3-6H,19H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVMURBXJPGHCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
作用機序
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can significantly affect a compound’s activity. .
生物活性
Overview
3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has gained attention for its potential biological activities. This compound features a thieno[2,3-b]pyridine core, which is known for various pharmacological properties. The structural complexity allows it to interact with multiple biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H12Cl2N2OS
- Molecular Weight : 351.25 g/mol
- LogP : 5.52 (indicating lipophilicity)
- Rotatable Bonds : 2
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. One of the key mechanisms involves the inhibition of phosphoinositide-specific phospholipase C-γ (PLC-γ), an enzyme implicated in cancer cell motility and invasion. By inhibiting PLC-γ, the compound disrupts signaling pathways that promote tumor growth and metastasis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- Cell Lines Tested : Effective against various cancer cell lines including triple-negative breast cancer cells.
- Mechanism : Disruption of PLC-γ activity leads to decreased cell proliferation and invasion.
- Case Study : In vitro studies demonstrated reduced invasion capabilities in treated cancer cells compared to controls .
Enzyme Inhibition
The compound has also been shown to inhibit several enzymes involved in metabolic pathways:
- Target Enzymes : PLC-γ and other related phospholipases.
- Inhibition Assays : IC50 values indicate potent inhibition at low concentrations, suggesting strong binding affinity to target sites.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, a comparison with similar compounds was conducted:
Compound Name | Structure | IC50 (µM) | Biological Activity |
---|---|---|---|
3-amino-N-(2-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | Similar structure with chlorophenyl | 5.0 | Moderate anticancer activity |
3-amino-N-(3-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | Similar structure with different substitution | 8.0 | Lower enzyme inhibition |
The data indicates that the dichlorophenyl substitution enhances potency against certain targets compared to its chlorophenyl counterparts.
In Vivo Studies
In vivo experiments have corroborated the in vitro findings:
- Animal Models : Mice bearing tumors were treated with varying doses of the compound.
- Results : Significant reduction in tumor size and weight was observed at doses of 20 mg/kg and above.
These studies suggest that the compound not only inhibits cancer cell lines in vitro but also shows promise in living organisms.
Toxicity Profile
Preliminary toxicity assessments indicate a favorable safety profile:
- Liver and Kidney Function : Biochemical markers (ALT, AST) remained within normal ranges post-treatment.
- Histopathological Analysis : No significant damage observed in major organs during tissue examinations.
類似化合物との比較
Substituent Impact :
- Chlorine vs. Methoxy Groups : The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and receptor binding compared to VU152100’s 4-methoxybenzyl group, which improves solubility but reduces CNS penetration .
- Methyl vs. Cyclopentyl : Methyl groups (target compound) favor metabolic stability over bulkier cyclopentyl (KuSaSch100), which increases antiplasmodial potency but limits oral bioavailability .
Pharmacological Profiles
Muscarinic Receptor Modulation
- Target Compound : Exhibits selective binding to the M4 mAChR allosteric site, though poor pharmacokinetics (PK) (e.g., short half-life, low brain penetration) limit in vivo utility .
- VU152100 : A derivative with improved PK (brain-to-plasma ratio = 0.5) due to 4-methoxybenzyl substitution, enabling in vivo neuropharmacological studies .
- LY2033298 () : A chloro-methoxy analog (C₁₄H₁₃ClN₂O₂S) with higher M4 affinity (Kd=12 nM) but similar PK challenges .
Antiplasmodial and Insecticidal Activity
- KuSaSch100 : Shows potent antiplasmodial activity (IC₅₀=1.2 µM) against Plasmodium falciparum, attributed to the 4-phenyl-cyclopentyl motif .
- Compound 3 () : A distyryl-substituted analog with insecticidal activity (LC₅₀=0.8 µg/mL) against cowpea aphid, outperforming acetamiprid (LC₅₀=2.1 µg/mL) .
Data Tables
Table 1: Physicochemical Properties
Compound | Molecular Weight | Melting Point (°C) | LogP | Solubility (DMSO) |
---|---|---|---|---|
Target Compound | 394.27 | 220–225 | 3.8 | >10 mM |
VU152100 | 446.56 | 198–200 | 2.5 | >20 mM |
KuSaSch100 | 430.95 | 235–238 | 4.2 | 5 mM |
Research Findings and Challenges
- PK Limitations : The 2,4-dichlorophenyl group in the target compound contributes to metabolic instability and cytochrome P450 inhibition, necessitating prodrug strategies .
- Selectivity : Fluorophenyl analogs (e.g., AM-001) show off-target effects on Epac1, highlighting the need for precise substituent tuning .
- Agricultural Potential: Distyryl derivatives () are promising eco-friendly insecticides but require field trials for commercialization .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursor thienopyridine intermediates with substituted acetamides. A sodium ethoxide-ethanol system under reflux (5–60 minutes) is effective, yielding ~89% after recrystallization (ethanol-dioxane) . To optimize yields:
- Use continuous flow reactors to enhance reaction homogeneity.
- Employ automated synthesis platforms for precise stoichiometric control.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) or fractional crystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from aromatic protons and methyl groups .
- X-ray crystallography : Resolve the thienopyridine core geometry and confirm substituent orientations (e.g., dichlorophenyl group dihedral angles ~85–90°) .
- IR spectroscopy : Identify key functional groups (e.g., NH₂ stretch at 3350–3450 cm⁻¹, C=O at 1680–1700 cm⁻¹) .
Q. What preliminary biological screening data exist for this compound?
- Methodological Answer : Thieno[2,3-b]pyridine carboxamides exhibit antiplasmodial and anticancer activity. Screen via:
- In vitro assays : IC₅₀ values against Plasmodium falciparum (3D7 strain) using SYBR Green fluorescence .
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HepG2) to assess selectivity indices .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity while minimizing cytotoxicity?
- Methodological Answer :
- Substituent analysis : Replace the 2,4-dichlorophenyl group with electron-withdrawing groups (e.g., -CF₃) to improve target binding. Computational docking (AutoDock Vina) with PfATP4 or kinase targets identifies optimal substitutions .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the carboxamide to enhance solubility and reduce off-target effects .
Q. How should researchers resolve contradictions in reported activity data for structurally similar analogs?
- Methodological Answer : Conflicting data often arise from assay variability or substituent positional effects. Mitigate by:
- Standardizing protocols : Use identical parasite strains (e.g., P. falciparum NF54) and cell lines across studies.
- Comparative SAR studies : Systematically test analogs (e.g., 3-amino-N-(4-fluorophenyl) vs. 3-amino-N-(4-chlorophenyl)) to isolate substituent contributions .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。